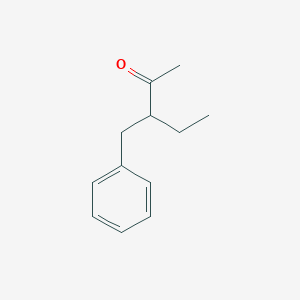![molecular formula C8H10N4O2 B14559018 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide CAS No. 61977-79-5](/img/structure/B14559018.png)
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide is a unique chemical compound characterized by its spirocyclic structure. This compound contains a spiro linkage between an oxirane and an azetidine ring, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide involves several steps. One common method includes the reaction of an appropriate oxirane with an azetidine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the necessary conditions for high yield and purity.
Chemical Reactions Analysis
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azide group in the compound can undergo nucleophilic substitution reactions, often with reagents like sodium azide, leading to the formation of substituted products
Scientific Research Applications
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, making it a potent inhibitor in certain biochemical pathways .
Comparison with Similar Compounds
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide can be compared with other spirocyclic compounds such as:
Azaspirene: Contains a similar spirocyclic structure but with different functional groups, leading to distinct biological activities.
Pseurotin A: Another spirocyclic compound with unique properties and applications in medicine and agriculture.
Synerazol: Shares structural similarities but differs in its chemical reactivity and applications
Properties
CAS No. |
61977-79-5 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-oxa-2-azaspiro[4.4]non-2-ene-3-carbonyl azide |
InChI |
InChI=1S/C8H10N4O2/c9-12-10-7(13)6-5-8(14-11-6)3-1-2-4-8/h1-5H2 |
InChI Key |
DVXUWUQOGBMHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=NO2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)




![3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14558967.png)
![N-[1-(3,4-Dichlorophenyl)-6-methoxyhexylidene]hydroxylamine](/img/structure/B14558973.png)


![6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558987.png)




